Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid
Overview
Description
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis to protect the amino group during the elongation of peptide chains. The (2S,4R) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a substitution reaction, often using benzyl bromide or benzyl chloride as the benzylating agent.
Fmoc Protection: The final step involves the introduction of the Fmoc protecting group. This is typically achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions: The benzyl group can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling agents like hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Substitution: Benzyl bromide or benzyl chloride are used for introducing the benzyl group.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides with the desired sequence.
Scientific Research Applications
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics for research in biochemistry and pharmacology.
Drug Development: The compound is used in the design and synthesis of novel drug candidates, particularly in the development of enzyme inhibitors and receptor agonists/antagonists.
Protein Engineering: It is employed in the modification of proteins to enhance their stability, activity, or specificity.
Biocatalysis: The compound is used in the synthesis of chiral compounds, which are important for drug development and other applications.
Mechanism of Action
The mechanism of action of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid involves its role as a chiral auxiliary in chemical reactions. The compound can control the stereochemistry of a reaction by selectively reacting with one of the reactants, thereby influencing the stereochemical outcome of the final product. This is particularly important in the synthesis of chiral drugs and other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Fmoc-(2S,4S)-4-benzyl-pyrrolidine-2-carboxylic acid: This compound has a similar structure but with a different stereochemistry.
Fmoc-(2S,4R)-4-iodophenyl-pyrrolidine-2-carboxylic acid: This compound contains an iodophenyl group instead of a benzyl group.
Fmoc-(2S,4R)-4-pentynoyl-pyrrolidine-2-carboxylic acid: This compound contains a pentynoyl group instead of a benzyl group.
Uniqueness
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. The Fmoc protecting group also provides versatility in peptide synthesis, allowing for the selective protection and deprotection of the amino group during peptide elongation.
Properties
IUPAC Name |
(2S,4R)-4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURIFBDQLJNYAM-CLOONOSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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